![molecular formula C14H13N5O3S3 B3001118 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421492-20-7](/img/structure/B3001118.png)
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a methylsulfonyl group, a tetrahydrothiazolo group, a pyridin group, and a benzo[c][1,2,5]thiadiazole group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thiazolo and pyridin) and a conjugated system (benzo[c][1,2,5]thiadiazole) could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the methylsulfonyl group is typically a good leaving group, suggesting that it could be involved in substitution reactions . The conjugated system might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a conjugated system could result in the compound having a color or being fluorescent . The compound is also likely to be quite polar due to the presence of several heteroatoms .Scientific Research Applications
Photovoltaics and Fluorescent Sensors
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for use in photovoltaics or as fluorescent sensors .
Visible Light Organophotocatalysts
The BTZ group has also been studied as potential visible-light organophotocatalysts . This involves the synthesis, characterisation, and application of a library of compounds based on the BTZ group .
Antithrombotic Drugs
The compound is used as a reagent for the synthesis of N-(2-acetylamino-benzyl or 2-acetylamino-heterocyclic methyl) thiazole-2-carboxamide derivatives, which act as antithrombotic drugs .
FXa Inhibitors
It can also be used as a reagent for the synthesis of diamide derivatives, which act as FXa inhibitors . FXa inhibitors are a type of anticoagulant that work by inhibiting Factor Xa, an enzyme involved in blood clotting.
Edoxaban Intermediate
The compound is an intermediate in the synthesis of Edoxaban , a medication used to treat and prevent deep vein thrombosis and stroke in people with atrial fibrillation .
Biological Activities
Thiazole derivatives, which include this compound, have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Fluorophores
The compound, due to its BTZ motif, can be used as fluorophores . Fluorophores are chemical compounds that can re-emit light upon light excitation.
Research Chemical
The compound is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazoles have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For example, some thiazole derivatives have been found to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the pathways these proteins are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazole derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound were to inhibit a certain enzyme, the result could be a decrease in the production of a certain protein, leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of a compound could be enhanced or inhibited by the presence of certain ions or other compounds .
properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S3/c1-25(21,22)19-5-4-10-12(7-19)23-14(15-10)16-13(20)8-2-3-9-11(6-8)18-24-17-9/h2-3,6H,4-5,7H2,1H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFDBSUMPUDICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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